1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrido[1,2-a]benzimidazole core, which is a fused ring system containing both pyridine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common approach is the reaction of a substituted benzimidazole with a suitable nitrile and an amine under specific conditions. For instance, the reaction might involve heating the reactants in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it might inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(Benzylamino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Allyl-1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 3-position and the benzylamino group at the 1-position confer distinct properties compared to similar compounds, potentially leading to different applications and effects .
Properties
Molecular Formula |
C22H20N4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H20N4/c1-2-8-17-13-21(24-15-16-9-4-3-5-10-16)26-20-12-7-6-11-19(20)25-22(26)18(17)14-23/h3-7,9-13,24H,2,8,15H2,1H3 |
InChI Key |
CGLKTMFNCIVCET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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